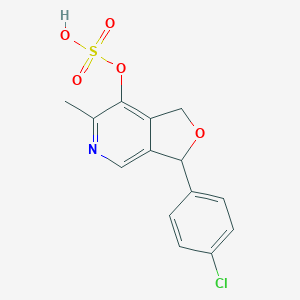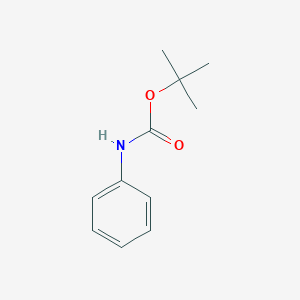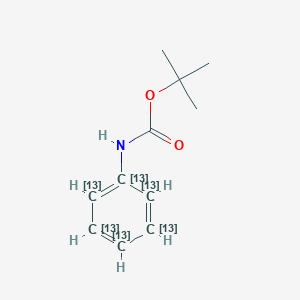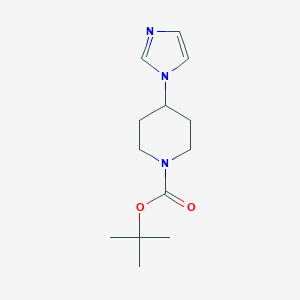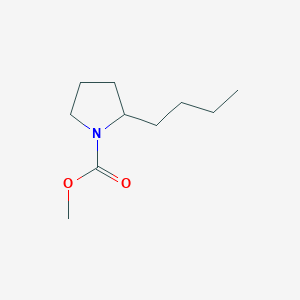
Methyl 2-butylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-butylpyrrolidine-1-carboxylate (MBPC) is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is a colorless to pale yellow liquid with a fruity odor and is commonly used in the synthesis of various compounds. MBPC is widely used in scientific research, especially in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of Methyl 2-butylpyrrolidine-1-carboxylate is not well understood. However, it is believed to act as a chiral auxiliary in various reactions, leading to the formation of enantiomerically pure products.
Effets Biochimiques Et Physiologiques
Methyl 2-butylpyrrolidine-1-carboxylate has no known biochemical or physiological effects on humans. However, it is important to handle it with care as it can cause irritation to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-butylpyrrolidine-1-carboxylate has several advantages in lab experiments, such as its ability to act as a chiral auxiliary in various reactions, leading to the formation of enantiomerically pure products. However, it also has some limitations, such as its high cost and limited availability.
Orientations Futures
There are several future directions for the use of Methyl 2-butylpyrrolidine-1-carboxylate in scientific research. One potential area of research is the use of Methyl 2-butylpyrrolidine-1-carboxylate as a chiral auxiliary in the synthesis of new drugs. Another area of research is the development of new synthetic routes for the production of Methyl 2-butylpyrrolidine-1-carboxylate, which could lead to a more cost-effective and readily available source of the compound.
In conclusion, Methyl 2-butylpyrrolidine-1-carboxylate is a valuable compound in scientific research, especially in the field of organic chemistry. Its ability to act as a chiral auxiliary in various reactions makes it an important tool in the synthesis of enantiomerically pure products. While there are limitations to its use, there are also many potential future directions for research involving Methyl 2-butylpyrrolidine-1-carboxylate.
Méthodes De Synthèse
Methyl 2-butylpyrrolidine-1-carboxylate can be synthesized by reacting 2-butylpyrrolidine with methyl chloroformate in the presence of a base such as sodium carbonate. The reaction takes place at room temperature and the product is obtained by simple distillation.
Applications De Recherche Scientifique
Methyl 2-butylpyrrolidine-1-carboxylate is widely used in scientific research for the synthesis of various compounds such as pyrrolidine-based drugs, chiral ligands, and amino acids. It is also used in the synthesis of pyrrolidine-based natural products such as pyrrolizidine alkaloids.
Propriétés
Numéro CAS |
131119-51-2 |
|---|---|
Nom du produit |
Methyl 2-butylpyrrolidine-1-carboxylate |
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
methyl 2-butylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h9H,3-8H2,1-2H3 |
Clé InChI |
SHBWRZNCIVTFQD-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCN1C(=O)OC |
SMILES canonique |
CCCCC1CCCN1C(=O)OC |
Synonymes |
1-Pyrrolidinecarboxylic acid, 2-butyl-, methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate](/img/structure/B140941.png)
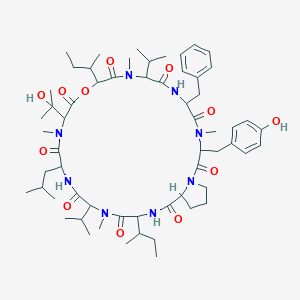
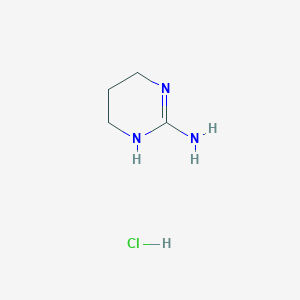
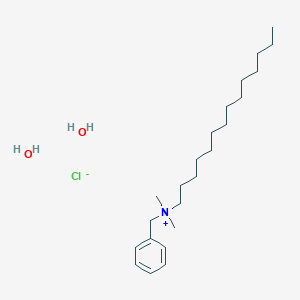
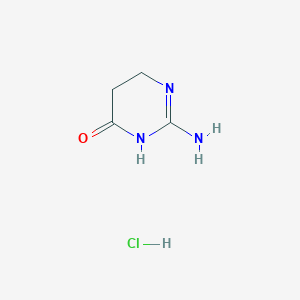
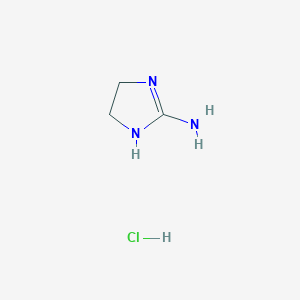
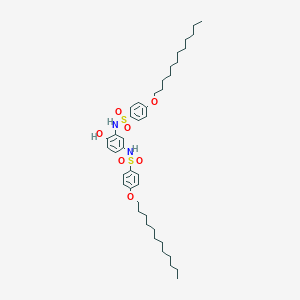
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)
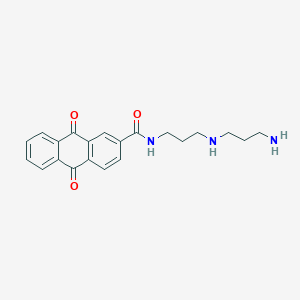
![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
